N-{4-CHLORO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE
Overview
Description
N-{4-CHLORO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-CHLORO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high boiling solvents like DMF (dimethylformamide) and bases such as potassium carbonate. The process often includes regioselective demethylation, acylation, and chlorination steps to obtain the desired intermediate, which is then further reacted to form the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-CHLORO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-{4-CHLORO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-CHLORO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include gefitinib, erlotinib, lapatinib, and dacomitinib. These compounds share structural similarities with N-{4-CHLORO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE, particularly in the presence of phenylpiperazine and sulfonamide groups .
Uniqueness
What sets this compound apart is its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-N-methylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c1-22(28(2,26)27)16-7-8-18(20)17(13-16)19(25)24-11-9-23(10-12-24)15-5-3-14(21)4-6-15/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPYQGWRRXWGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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